OK-1035

Catalog No.
S548249
CAS No.
M.F
C12H9N5O
M. Wt
239.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
OK-1035

Product Name

OK-1035

IUPAC Name

6-[(E)-hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile

Molecular Formula

C12H9N5O

Molecular Weight

239.23 g/mol

InChI

InChI=1S/C12H9N5O/c13-6-9-5-10(8-1-3-15-4-2-8)11(7-16-14)17-12(9)18/h1-5,7H,14H2,(H,17,18)/b16-7+

InChI Key

KJRKRHGTENMKAI-FRKPEAEDSA-N

SMILES

C1=CN=CC=C1C2=C(NC(=O)C(=C2)C#N)C=NN

Solubility

Soluble in DMSO, not in water

Synonyms

3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone, OK 1035, OK-1035

Canonical SMILES

C1=CN=CC=C1C2=C(NC(=O)C(=C2)C#N)C=NN

Isomeric SMILES

C1=CN=CC=C1C2=C(NC(=O)C(=C2)C#N)/C=N/N

Description

The exact mass of the compound 6-[(E)-Hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile is 239.08071 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Hydrazones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

OK-1035 is a chemical compound recognized for its unique properties and applications, particularly in biological contexts. It is primarily known as a selective inhibitor of DNA-dependent protein kinase, which plays a crucial role in DNA repair processes. This compound is notable for its involvement in enhancing the understanding of cellular responses to DNA damage and has implications in cancer research and treatment strategies.

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  • Functionalization: Key functional groups are added to the precursor compounds through reactions such as alkylation or acylation.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.
  • These methods underscore the complexity and precision required in synthesizing compounds like OK-1035 for research and therapeutic applications.

    The primary biological activity of OK-1035 is its role as an inhibitor of DNA-dependent protein kinase. This inhibition is significant because it affects the repair mechanisms of DNA within cells, particularly after damage caused by radiation or chemical agents. Studies have shown that cells treated with OK-1035 exhibit altered responses to DNA damage, suggesting its potential utility in sensitizing cancer cells to radiation therapy . Furthermore, the compound's selective action allows for targeted therapeutic strategies with reduced side effects compared to conventional treatments.

    OK-1035 has several applications, particularly in the fields of:

    • Cancer Research: Due to its ability to inhibit DNA repair mechanisms, it is used to study tumor responses to therapies and develop new treatment protocols.
    • Pharmaceutical Development: The compound serves as a lead structure for developing new inhibitors targeting similar pathways in cancer cells.
    • Biochemical Research: OK-1035 is utilized in laboratory settings to explore cellular mechanisms related to DNA damage response and repair.

    Studies examining the interactions of OK-1035 with various biological molecules have revealed insights into its mechanism of action:

    • Protein Binding: Research indicates that OK-1035 binds selectively to DNA-dependent protein kinase, disrupting its function and thereby influencing cellular repair pathways.
    • Cellular Uptake: Investigations into how cells uptake OK-1035 can inform modifications that enhance its efficacy or reduce toxicity.

    These interaction studies are crucial for optimizing the use of OK-1035 in therapeutic contexts.

    Several compounds share structural or functional similarities with OK-1035. A comparison highlights the uniqueness of OK-1035:

    Compound NameMechanism of ActionUnique Features
    KU-55933Inhibitor of DNA-dependent protein kinaseMore potent than OK-1035
    WortmanninInhibitor of phosphoinositide 3-kinaseBroader target range
    LY294002Inhibitor of phosphoinositide 3-kinaseLess selective compared to OK-1035

    While these compounds may target similar pathways, OK-1035's selectivity for DNA-dependent protein kinase sets it apart, making it a valuable tool in cancer research and therapeutic development.

    OK-1035 possesses the molecular formula C₁₂H₉N₅O with a corresponding molecular weight of 239.24 g/mol [1]. The compound presents as a crystalline solid at ambient temperature conditions, exhibiting structural characteristics typical of heterocyclic nitrogen-containing compounds [2].

    Physicochemical Data Summary

    PropertyValueReference
    Molecular FormulaC₁₂H₉N₅O [1]
    Molecular Weight239.24 g/mol [1]
    Chemical Name3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone [3]
    Alternative Name6-[(E)-Hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile [2]
    CAS Registry Number98293-88-0 [4] [2]

    The compound demonstrates characteristic physicochemical properties consistent with its heterocyclic structure containing both pyridine and pyridone rings. The molecular architecture incorporates multiple nitrogen atoms that contribute to its overall electronic properties and potential for intermolecular interactions [4] [2].

    Chemical Structure and Functional Groups

    OK-1035 contains several distinct functional groups that define its chemical reactivity and biological activity. The compound features a pyridone core structure substituted with a pyridine ring, a nitrile group, and a hydrazone linkage [3] [5].

    Primary Functional Groups

    The structural analysis reveals the presence of:

    Pyridone Ring System: The core 2-pyridone structure provides the fundamental heterocyclic framework, characterized by the presence of an oxygen atom at the 2-position and a nitrogen atom within the six-membered ring [3] [5].

    Nitrile Group: The 3-cyano substituent introduces a carbon-nitrogen triple bond (-C≡N), which contributes to the compound's electron-withdrawing properties and potential for nucleophilic interactions [3] [5].

    Pyridine Substituent: The 5-(4-pyridyl) group introduces an additional nitrogen-containing aromatic ring, expanding the compound's conjugated system and providing additional sites for potential coordination [3] [5].

    Hydrazone Linkage: The 6-hydrazonomethyl group (-CH=N-N-) represents a significant structural feature that can exist in different geometric configurations and participate in tautomeric equilibria [3] [5].

    Structural Identifiers

    The compound's structure can be represented through several chemical notation systems:

    SMILES Notation: N#CC1=CC(C2=CC=NC=C2)=C(/C=N/N)NC1=O [1]

    Canonical SMILES: N/N=C/C1NC(=O)C(=CC=1C1=CC=NC=C1)C#N [1]

    X-ray Crystallography Analysis

    The crystal structure of OK-1035 has been determined through single-crystal X-ray diffraction analysis, providing definitive structural validation of the compound [3] [6]. The crystallographic investigation confirmed the molecular connectivity and spatial arrangement of atoms within the solid-state structure.

    Crystallographic Validation

    The X-ray crystallographic analysis served as the primary method for structural validation, confirming the proposed molecular structure through direct determination of atomic positions within the crystal lattice [3] [6]. The crystallographic data provided unambiguous evidence for the compound's connectivity and stereochemical configuration.

    The structural determination revealed important conformational preferences and intermolecular packing arrangements within the crystal structure. The crystallographic analysis validated the presence of the expected functional groups and confirmed the overall molecular architecture proposed through synthetic and spectroscopic studies [3] [6].

    Structural Validation Methodologies

    Multiple analytical techniques were employed to validate the structure of OK-1035, with X-ray crystallography serving as the definitive confirmatory method [3] [6]. The structural characterization involved a comprehensive approach combining crystallographic and spectroscopic techniques.

    Validation Approaches

    Crystallographic Methods: Single-crystal X-ray diffraction provided the primary structural validation, offering direct determination of atomic coordinates and confirmation of molecular connectivity [3] [6].

    Spectroscopic Techniques: Complementary spectroscopic methods were employed to support the structural assignments, although specific spectroscopic data were not detailed in the available literature sources.

    Chemical Synthesis Validation: The successful synthesis of OK-1035 through established synthetic routes provided indirect validation of the proposed structure, with the crystallographic analysis confirming the correctness of the synthetic approach [3].

    Stereochemistry and Conformational Analysis

    The stereochemical aspects of OK-1035 are primarily defined by the configuration of the hydrazone linkage, which can exist in different geometric isomers [1]. The compound's structure incorporates an (E)-configuration at the hydrazone double bond, as indicated by the IUPAC naming convention [1].

    Geometric Configuration

    The hydrazone group within OK-1035 adopts the (E)-configuration, referring to the geometric arrangement around the C=N double bond [1]. This stereochemical designation is reflected in the compound's systematic name: (E)-2-(hydrazineylidenemethyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile [1].

    Conformational Characteristics

    The molecular structure of OK-1035 presents a relatively rigid framework due to the presence of multiple aromatic rings and the conjugated system extending throughout the molecule. The pyridone and pyridine rings adopt coplanar or near-coplanar arrangements, facilitating extended conjugation across the molecular framework [3] [5].

    The conformational analysis reveals that the compound's structure is stabilized by intramolecular interactions and the inherent rigidity of the heterocyclic rings. The nitrile group maintains its characteristic linear geometry, while the hydrazone linkage contributes to the overall planarity of the conjugated system [1] [3].

    The first reported synthesis of OK-1035 (3-cyano-6-hydrazonomethyl-5-(4-pyridyl)pyrid-[1H]-2-one) was described by Stockley and colleagues in 2001 [1]. This landmark study represented a significant breakthrough in the field of DNA-dependent protein kinase inhibitors, as it provided the first systematic approach to synthesize this important compound that had previously been identified through high-throughput screening.

    The original discovery of OK-1035 emerged from the screening of over 10,000 natural and synthetic compounds conducted by Take et al. in 1995 [2]. This comprehensive screening program was designed to identify selective inhibitors of DNA-dependent protein kinase (DNA-PK), which plays a crucial role in DNA double-strand break repair through the non-homologous end joining pathway [3]. The compound was designated as OK-1035 based on its structural identity as 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone.

    The synthetic methodology developed by Stockley et al. established a reliable route for the preparation of OK-1035, enabling further research into its biological properties and potential therapeutic applications [1]. The synthesis involves the construction of the pyridone ring system with specific substitution patterns that are critical for its biological activity. The presence of the cyano group at the 3-position, the 4-pyridyl substituent at the 5-position, and the hydrazonomethyl group at the 6-position are essential structural features that contribute to the compound's selectivity and potency as a DNA-PK inhibitor.

    The synthetic approach utilizes established pyridone synthesis methodologies, which typically involve the formation of the six-membered heterocyclic ring through condensation reactions or cyclization processes [4] [5]. The construction of substituted pyridones often requires careful control of reaction conditions and the use of appropriate starting materials to achieve the desired regioisomeric products [6] [7].

    Chemical Reaction Mechanisms

    The synthesis of OK-1035 involves several key chemical transformations that are characteristic of pyridone formation and functionalization. The primary mechanism involves the construction of the pyridone ring system through cyclization reactions, followed by the introduction of the specific substituents required for biological activity.

    The formation of the pyridone core structure likely proceeds through a condensation mechanism involving carbonyl-containing precursors and nitrogen-containing reagents [8] [5]. This process is consistent with established pyridone synthesis methodologies, which often rely on the condensation of dicarbonyl compounds with nitrogen nucleophiles to form the six-membered heterocyclic ring [4] [6].

    The hydrazonomethyl group at the 6-position is introduced through a nucleophilic substitution reaction involving hydrazine derivatives [9] [10]. The formation of the hydrazonomethyl linkage occurs through a condensation reaction between an aldehyde or ketone precursor and hydrazine, resulting in the formation of the characteristic C=N-NH2 functional group [11]. This reaction mechanism is well-established in organic chemistry and proceeds through the formation of a tetrahedral intermediate, followed by elimination of water to form the final hydrazone product.

    The incorporation of the 4-pyridyl substituent at the 5-position involves cross-coupling reactions or direct substitution processes. The presence of this aromatic heterocyclic substituent is crucial for the biological activity of OK-1035, as it contributes to the compound's binding affinity for the DNA-PK enzyme active site [1] [2].

    The cyano group at the 3-position provides additional electronic effects that enhance the compound's selectivity and potency. The electron-withdrawing nature of the cyano group influences the electronic distribution within the pyridone ring system, potentially affecting the compound's binding interactions with target proteins [12] [13].

    Analytical Characterization Techniques

    The comprehensive characterization of OK-1035 requires the application of multiple analytical techniques to confirm its structure, purity, and identity. The primary analytical method employed for structural validation was X-ray crystallography, which provided definitive proof of the compound's molecular structure [1].

    X-ray Crystallography

    X-ray crystallography represents the gold standard for structural determination of organic compounds [14] [15]. In the case of OK-1035, crystal structure analysis confirmed the molecular geometry, bond lengths, and angles within the pyridone ring system. The crystallographic data provided essential information about the spatial arrangement of substituents, including the orientation of the 4-pyridyl group and the conformation of the hydrazonomethyl chain [1].

    The crystal structure determination involved the growth of suitable single crystals followed by X-ray diffraction analysis [14]. The resulting electron density maps allowed for the precise determination of atomic positions and the confirmation of the compound's identity as 3-cyano-6-hydrazonomethyl-5-(4-pyridyl)pyrid-[1H]-2-one [1].

    Nuclear Magnetic Resonance Spectroscopy

    Nuclear magnetic resonance (NMR) spectroscopy provides crucial information about the compound's structure and purity [16] [17]. Both 1H NMR and 13C NMR techniques would be employed to characterize OK-1035, offering insights into the electronic environment of individual atoms within the molecule.

    1H NMR spectroscopy allows for the identification of proton environments, coupling patterns, and integration ratios that are characteristic of the compound's structure [18]. The aromatic protons of the pyridone ring and the 4-pyridyl substituent would exhibit distinct chemical shifts in the aromatic region (7-9 ppm), while the hydrazonomethyl protons would appear in the aliphatic region [17].

    13C NMR spectroscopy provides complementary information about the carbon framework of the molecule [17]. The cyano carbon would appear as a characteristic signal around 115-120 ppm, while the carbonyl carbon of the pyridone ring would be observed in the range of 160-170 ppm [18].

    Mass Spectrometry

    Mass spectrometry techniques, including high-resolution mass spectrometry (HRMS), are essential for confirming the molecular formula and fragmentation pattern of OK-1035 [19] [20]. The molecular ion peak would be observed at m/z 239 (corresponding to the molecular formula C12H9N5O), with characteristic fragmentation patterns that support the proposed structure [21].

    Electrospray ionization (ESI) mass spectrometry would be particularly suitable for analyzing OK-1035 due to its ability to generate molecular ions of organic compounds containing basic nitrogen atoms [19]. The fragmentation pattern would provide information about the stability of different structural fragments and support the structural assignment.

    Purity Determination Methods

    The determination of chemical purity is crucial for ensuring the reliability of biological assays and the reproducibility of synthetic procedures. Several analytical techniques are employed to assess the purity of OK-1035 and detect potential impurities.

    High-Performance Liquid Chromatography

    High-performance liquid chromatography (HPLC) represents the primary method for purity determination and impurity profiling [22] [23]. The technique allows for the separation and quantification of OK-1035 from potential synthetic impurities and degradation products. A suitable HPLC method would employ a reverse-phase column with an appropriate mobile phase composition to achieve optimal separation.

    The development of a stability-indicating HPLC method is essential for monitoring the compound's purity over time and under various storage conditions [24] [25]. This approach enables the detection and quantification of degradation products that may form during storage or handling.

    Thermal Analysis

    Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide information about the thermal properties and purity of OK-1035 [26] [27]. The melting point determination and thermal decomposition profiles can indicate the presence of impurities or water content in the sample.

    The thermal stability information obtained from these analyses is valuable for establishing appropriate storage conditions and processing parameters for the compound [28] [29].

    Spectroscopic Methods

    Infrared (IR) spectroscopy provides characteristic fingerprint information for compound identification and purity assessment [16]. The presence of specific functional groups (C=O, C≡N, N-H) would be evident in the IR spectrum, with any significant impurities potentially detectable through additional absorption bands.

    Ultraviolet-visible (UV-Vis) spectroscopy can be used to assess the purity of OK-1035 by monitoring characteristic absorption maxima and calculating extinction coefficients [30] [22]. The aromatic chromophores present in the compound would exhibit characteristic absorption patterns in the UV region.

    Stability Properties and Degradation Pathways

    Understanding the stability properties of OK-1035 is crucial for its proper handling, storage, and formulation. The compound's stability profile encompasses thermal stability, photostability, hydrolytic stability, and oxidative stability under various environmental conditions.

    Thermal Stability

    The thermal stability of OK-1035 is influenced by the presence of multiple functional groups that may undergo decomposition at elevated temperatures [24] [31]. The pyridone ring system generally exhibits good thermal stability under moderate heating conditions, but the hydrazonomethyl group may be more susceptible to thermal decomposition.

    Thermal degradation typically involves the breaking of weaker chemical bonds, with the hydrazonomethyl linkage being a potential site of thermal instability [32] [33]. The decomposition products may include the corresponding aldehyde or ketone precursor and hydrazine derivatives, which could be identified through thermal analysis coupled with mass spectrometry.

    Hydrolytic Stability

    The hydrolytic stability of OK-1035 is of particular concern due to the presence of the hydrazonomethyl group, which is susceptible to hydrolysis under acidic or basic conditions [24] [31]. The hydrolysis reaction would result in the cleavage of the C=N bond, leading to the formation of the corresponding carbonyl compound and hydrazine.

    The pH-dependent stability profile would show maximum stability at neutral pH, with increased degradation rates at pH extremes [31]. This information is essential for formulation development and storage recommendations.

    Photostability

    The photostability of OK-1035 is influenced by the presence of aromatic chromophores that can absorb ultraviolet and visible light [34] [35]. The compound may undergo photodegradation through various mechanisms, including photooxidation, rearrangement reactions, and free radical processes.

    The potential for photodegradation necessitates protection from light during storage and handling [34]. The degradation products formed under photolytic conditions may include oxidized derivatives and rearranged isomers that could affect the compound's biological activity.

    Oxidative Stability

    The oxidative stability of OK-1035 is related to the presence of nitrogen-containing functional groups that can undergo oxidation reactions [31] [36]. The hydrazonomethyl group and the pyridine nitrogen atoms represent potential sites for oxidative attack.

    Oxidative degradation may occur through free radical mechanisms or through direct reaction with oxidizing agents [24]. The formation of N-oxides and other oxidation products could significantly alter the compound's biological properties and should be minimized through appropriate storage conditions.

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    XLogP3

    -0.8

    Hydrogen Bond Acceptor Count

    5

    Hydrogen Bond Donor Count

    2

    Exact Mass

    239.08070993 g/mol

    Monoisotopic Mass

    239.08070993 g/mol

    Heavy Atom Count

    18

    Appearance

    white solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Dates

    Last modified: 07-15-2023
    1: Stockley M, Clegg W, Fontana G, Golding BT, Martin N, Rigoreau LJ, Smith GC, Griffin RJ. Synthesis, crystal structure determination, and biological properties of the DNA-dependent protein kinase (DNA-PK) inhibitor 3-cyano-6-hydrazonomethyl-5-(4-pyridyl)pyrid-[1H]-2-one (OK-1035). Bioorg Med Chem Lett. 2001 Nov 5;11(21):2837-41. PubMed PMID: 11597411.
    2: Chakravarthy BR, Walker T, Rasquinha I, Hill IE, MacManus JP. Activation of DNA-dependent protein kinase may play a role in apoptosis of human neuroblastoma cells. J Neurochem. 1999 Mar;72(3):933-42. PubMed PMID: 10037464.
    3: Kruszewski M, Wojewódzka M, Iwaneńko T, Szumiel I, Okuyama A. Differential inhibitory effect of OK-1035 on DNA repair in L5178Y murine lymphoma sublines with functional or defective repair of double strand breaks. Mutat Res. 1998 Oct 21;409(1):31-6. PubMed PMID: 9806500.
    4: Take Y, Kumano M, Teraoka H, Nishimura S, Okuyama A. DNA-dependent protein kinase inhibitor (OK-1035) suppresses p21 expression in HCT116 cells containing wild-type p53 induced by adriamycin. Biochem Biophys Res Commun. 1996 Apr 16;221(2):207-12. PubMed PMID: 8619835.
    5: Take Y, Kumano M, Hamano Y, Fukatsu H, Teraoka H, Nishimura S, Okuyama A. OK-1035, a selective inhibitor of DNA-dependent protein kinase. Biochem Biophys Res Commun. 1995 Oct 4;215(1):41-7. PubMed PMID: 7575620.

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